molecular formula C28H20O6 B11959132 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin)

3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin)

Cat. No.: B11959132
M. Wt: 452.5 g/mol
InChI Key: RYNXQDUEHLDCAA-UHFFFAOYSA-N
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Description

3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) belongs to the class of biscoumarins, which are dimeric derivatives of 4-hydroxycoumarin linked via a methylene bridge substituted with aromatic or heterocyclic groups. The 5-indanylmethylene group introduces a bicyclic aromatic substituent, likely influencing electronic, steric, and pharmacokinetic properties compared to simpler analogs. Biscoumarins are synthesized via Knoevenagel-Michael condensations of 4-hydroxycoumarin with aldehydes under various catalytic conditions .

Properties

Molecular Formula

C28H20O6

Molecular Weight

452.5 g/mol

IUPAC Name

3-[2,3-dihydro-1H-inden-5-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C28H20O6/c29-25-18-8-1-3-10-20(18)33-27(31)23(25)22(17-13-12-15-6-5-7-16(15)14-17)24-26(30)19-9-2-4-11-21(19)34-28(24)32/h1-4,8-14,22,29-30H,5-7H2

InChI Key

RYNXQDUEHLDCAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O

Origin of Product

United States

Preparation Methods

Sulfonic Acid Catalysts in Aqueous Media

Sulfonic acid derivatives, such as p-dodecylbenzenesulfonic acid (DBSA), are highly effective Brønsted acid-surfactant catalysts. A representative procedure involves:

  • Reactants : 4-Hydroxycoumarin (2 mmol), 5-indanylmethylene aldehyde (1 mmol).

  • Catalyst : DBSA (25 mol%).

  • Solvent : Ethanol-water (1:1, 5 mL).

  • Conditions : Reflux (80°C) or microwave irradiation (450 W).

Table 1: Optimization of DBSA-Catalyzed Synthesis

ParameterOptimal ValueYield (%)Reaction Time
Catalyst Loading25 mol%9315 min (MW)
Temperature80°C9045 min
Solvent SystemEtOH:H₂O (1:1)8860 min

Microwave irradiation reduces reaction times by 60–80% compared to conventional heating, attributed to enhanced molecular agitation and thermal efficiency.

Sulfamic Acid (SA) in Solvent-Free Conditions

Sulfamic acid (SA) offers a recyclable, eco-friendly alternative. A protocol from demonstrates:

  • Reactants : 4-Hydroxycoumarin (2 mmol), aldehyde (1 mmol).

  • Catalyst : SA (10 mol%).

  • Solvent : Water (5 mL).

  • Conditions : 80°C, 25 minutes.

Key Findings :

  • SA achieves 97% yield for electron-deficient aldehydes (e.g., nitro-substituted).

  • The catalyst is recoverable for ≥5 cycles without significant activity loss.

Solvent Systems and Green Chemistry

Aqueous vs. Organic Solvents

Water emerges as a superior solvent due to:

  • High Polarity : Facilitates proton transfer in acid-catalyzed mechanisms.

  • Eco-Friendliness : Eliminates volatile organic compounds (VOCs).

Table 2: Solvent Impact on Reaction Efficiency

SolventYield (%)Reaction TimeEnvironmental Impact
Water9325 minLow
Ethanol8540 minModerate
Acetic Acid7860 minHigh

Ethanol-water mixtures (1:1) balance solubility and sustainability, achieving 88–93% yields.

Mechanistic Insights

Knoevenagel-Michael Pathway

  • Step 1 (Condensation) : SA protonates the aldehyde carbonyl, enabling nucleophilic attack by 4-hydroxycoumarin to form an enone intermediate.

  • Step 2 (Addition) : The enone undergoes Michael addition with a second 4-hydroxycoumarin, driven by Brønsted acid activation of the α,β-unsaturated system.

Role of Surfactant Catalysts

DBSA’s amphiphilic structure enhances substrate solubility in aqueous media via micelle formation, localizing reactants at the surfactant-water interface and accelerating kinetics .

Chemical Reactions Analysis

Types of Reactions: 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis Optimization

Table 1 summarizes the optimized conditions for synthesizing 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin):

Solvent SystemCatalyst (mol%)Reaction TimeYield (%)
Ethanol:Water (1:1)2545-150 min60-90
Microwave Irradiation104.5-15 min68-93

This optimization highlights the efficiency of DBSA in promoting higher yields in shorter reaction times compared to traditional methods.

Antiviral Activity

Research indicates that derivatives of bis(4-hydroxycoumarin), including 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin), exhibit significant antiviral properties. A study evaluated its efficacy against various viruses:

  • HSV-1 and HSV-2 : The compound demonstrated inhibitory activity at concentrations ranging from 9–12 μM with minimal cytotoxicity (MCC > 20 μM) .
  • Feline Herpes Virus : Active against feline herpes virus with effective concentrations significantly lower than cytotoxic levels .

These findings suggest that the compound could serve as a lead structure for developing antiviral agents.

Antioxidant Properties

The antioxidant capacity of coumarin derivatives is well-documented. The presence of hydroxyl groups in the structure of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) enhances its ability to scavenge free radicals. This property is crucial for potential applications in preventing oxidative stress-related diseases.

Case Study 1: Synthesis and Characterization

A systematic study conducted the synthesis of several bis(4-hydroxycoumarin) derivatives, including the target compound. The characterization was performed using techniques like NMR and X-ray crystallography, confirming the expected structural integrity and functional groups .

Case Study 2: Biological Evaluation

In another study focusing on antiviral activity, various bis(4-hydroxycoumarin) derivatives were tested against HSV strains. The results indicated that compounds structurally similar to 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) showed promising activity profiles, suggesting further investigation into their mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Biscoumarins differ primarily in the substituent on the central methylene bridge. Key examples and their properties include:

Compound Name Substituent Melting Point (°C) Molecular Weight Key Spectral Data (IR/NMR) References
Dicoumarol Methylene (H) 287–293 336.3 IR: 1665 cm⁻¹ (C=O lactone); ¹H NMR: δ 6.31 (s, CH)
3,3'-(2-Thienyl-methylene)bis(4-hydroxycoumarin) 2-Thienyl 206–207 441.04 ¹H NMR: δ 11.80 (s, OH); HRMS: m/z 441.0403 [M+Na⁺]
3,3'-(4-Nitrophenylmethylene)bis(4-hydroxycoumarin) 4-Nitrophenyl Not reported 438.19 IR: 1683 cm⁻¹ (C=O lactone); ¹H NMR: δ 6.10 (s, CH)
3,3'-(5-Bromo-2-thienylmethylene)bis(4-hydroxycoumarin) 5-Bromo-2-thienyl 217–218 518.95 ¹H NMR: δ 11.89 (s, OH); HRMS: m/z 518.9508 [M+Na⁺]
3,3'-(3,4-Dimethoxyphenylmethylene)bis(4-hydroxycoumarin) 3,4-Dimethoxyphenyl Not reported 472.45 Molecular Formula: C₂₇H₂₀O₈; InChIKey: YHDCFNNSXDDVFN

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase molecular weight and polarity, while aromatic substituents (e.g., thienyl, indanyl) enhance π-π stacking and lipophilicity.
  • Melting Points : Thienyl and bromo-substituted derivatives exhibit lower melting points (206–227°C) compared to dicoumarol (287–293°C), suggesting reduced crystallinity due to steric bulk .

Key Observations :

  • Catalyst Efficiency: Nanoparticle catalysts (e.g., MnFe₂O₄) under solvent-free conditions achieve higher yields (80–95%) and shorter reaction times (20–40 min) compared to traditional acids like DBSA .
  • Solvent Impact: Aqueous ethanol systems improve solubility of polar intermediates, facilitating condensation .

Key Observations :

  • Antibacterial Activity : Thienyl and bromo-substituted derivatives show enhanced activity against Gram-positive bacteria, likely due to improved membrane penetration .
  • Anticoagulant Specificity : Dicoumarol remains the gold standard for anticoagulation, while substituted analogs (e.g., indanylmethylene) may exhibit modified pharmacokinetics due to steric hindrance .
Pharmacokinetic and Toxicity Profiles
  • Dicoumarol : Long half-life (20–60 hours) but narrow therapeutic index; metabolized via hepatic CYP2C9 .

Biological Activity

3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. The compound's molecular formula is C28H20O6C_{28}H_{20}O_{6} with a molecular weight of approximately 452.5 g/mol. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with other coumarin derivatives.

The synthesis of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) typically involves the condensation of 4-hydroxycoumarin with 5-indanylmethylene, often facilitated by a base catalyst such as piperidine or pyridine. The reaction conditions can be optimized for yield and purity, and various methods have been proposed, including microwave-assisted synthesis .

PropertyValue
Molecular Formula C28H20O6
Molecular Weight 452.5 g/mol
IUPAC Name 3-[2,3-dihydro-1H-inden-5-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
InChI Key RYNXQDUEHLDCAA-UHFFFAOYSA-N

Anticoagulant Properties

One of the most notable biological activities of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) is its anticoagulant effect. This compound can inhibit vitamin K epoxide reductase, an enzyme critical for the synthesis of clotting factors in the liver. This mechanism is similar to that of established anticoagulants like warfarin and dicoumarol .

Antiviral Activity

Research has indicated that derivatives of bis(4-hydroxycoumarin), including related compounds, exhibit antiviral properties against various strains of herpes simplex virus (HSV). For instance, specific derivatives have shown inhibitory activity against HSV-1 and HSV-2 at concentrations ranging from 9 to 12 μM while maintaining a minimum cytotoxic concentration greater than 20 μM . This suggests potential therapeutic applications in treating viral infections.

Enzyme Inhibition Studies

Studies have demonstrated that 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) can effectively inhibit certain enzymes involved in metabolic pathways. The compound's interaction with biomolecules makes it a candidate for further exploration in enzyme inhibition research.

Case Studies and Research Findings

Several studies have focused on the biological activities of coumarin derivatives:

  • Antiviral Efficacy : A study evaluating various bis(4-hydroxycoumarin) derivatives highlighted their effectiveness against HSV-1 and HSV-2. The results indicated that some derivatives possess significant antiviral activity with low cytotoxic effects .
  • Anticoagulant Mechanism : Research on the anticoagulant properties revealed that compounds similar to 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) could serve as effective anticoagulants by targeting vitamin K metabolism .

Table 2: Comparison of Biological Activities

CompoundAnticoagulant ActivityAntiviral Activity
3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) YesModerate
Warfarin YesNo
Dicoumarol YesLow
Benzylidene-bis(4-hydroxycoumarin) ModerateHigh

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-(arylidene)bis(4-hydroxycoumarin) derivatives, and how are reaction conditions optimized for yield?

  • Methodological Answer : The compound is synthesized via Knoevenagel-Michael condensation of 4-hydroxycoumarin with aldehydes. Key variables include:

  • Catalysts : p-Dodecylbenzenesulfonic acid (DBSA) under reflux in ethanol-water (60–90% yield) , iodine in water (76–81% yield) , or g-C3N4·SO3H in ethanol (80–95% yield) .
  • Reaction Medium : Solvent-free conditions under microwave irradiation (68–93% yield) reduce environmental impact .
  • Optimization : Parameters like temperature, catalyst loading, and aldehyde substituents (electron-withdrawing groups enhance reactivity) are critical. For example, DBSA outperforms TiO2/SO4− and TBAB in reaction time and yield (Table 3 in ).

Q. Which analytical techniques are essential for structural confirmation of biscoumarin derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as shown for 3,3′-(2,3,4-trimethoxyphenylmethylene)bis(4-hydroxycoumarin) .
  • Spectroscopy :
  • 1H/13C-NMR : Identifies methylene bridge protons (δ ~6.10 ppm as singlet) and lactone carbonyls (δ ~160–165 ppm) .
  • IR : Lactone C=O stretches at 1680–1685 cm⁻¹ and hydroxyl groups at 3300–3400 cm⁻¹ .
  • Chromatography : TLC monitors reaction progress (e.g., ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How do catalytic systems influence the efficiency and sustainability of biscoumarin synthesis?

  • Methodological Answer :

  • Homogeneous Catalysts : DBSA offers advantages like recyclability, low toxicity, and compatibility with aqueous media, achieving 93% yield in 15 minutes under microwave conditions .
  • Heterogeneous Catalysts : g-C3N4·SO3H enables recyclability (5 cycles without significant loss) and high yields (95%) in ethanol .
  • Uncatalyzed Routes : Solvent-free thermal methods (e.g., 4-hydroxycoumarin + benzaldehyde at 120°C) achieve 85–92% yield but require longer reaction times (4–6 hours) .
    • Comparative Analysis : DBSA reduces energy consumption (microwave vs. reflux) and avoids halogenated solvents, aligning with green chemistry principles .

Q. What mechanistic insights explain the formation of 3,3'-(arylidene)bis(4-hydroxycoumarin) derivatives?

  • Methodological Answer :

  • Step 1 : Knoevenagel condensation between 4-hydroxycoumarin and aldehyde forms a coumarin-aldehyde adduct.
  • Step 2 : Michael addition of a second 4-hydroxycoumarin molecule to the adduct yields the bis-product.
  • Evidence : Deuterium-labeling studies and computational modeling (e.g., DFT) validate this pathway . Acidic catalysts (DBSA) protonate the aldehyde, accelerating the condensation .

Q. How can structural modifications resolve contradictions in reported biological activities of biscoumarins?

  • Methodological Answer :

  • Antimicrobial Activity : Substituents on the arylidene moiety significantly affect potency. For example:
  • 3,3′-(4-Nitrobenzylidene)bis(4-hydroxycoumarin) shows strong activity against S. aureus (24 mm inhibition zone) due to electron-withdrawing NO2 groups enhancing electrophilicity .
  • Bromine substituents (e.g., 4-bromobenzylidene) reduce Gram-positive activity, suggesting steric hindrance or reduced membrane permeability .
  • Anticoagulant Activity : The methylene bridge in dicoumarol (3,3′-methylenebis(4-hydroxycoumarin)) inhibits vitamin K epoxide reductase, but substituent bulkiness (e.g., indanylmethylene) may alter binding kinetics .

Q. What are the trade-offs between solvent-free and solvent-based synthesis methods for biscoumarins?

  • Methodological Answer :

  • Solvent-Free : Eliminates solvent waste and reduces purification steps but requires higher temperatures (120–140°C) and longer reaction times (4–6 hours) .
  • Solvent-Based : Ethanol or water enables milder conditions (80°C) and faster reactions (15–30 minutes) with microwave assistance, though solvent recovery adds complexity .
  • Yield Comparison : Solvent-free methods achieve 85–92% vs. 90–95% for DBSA-catalyzed ethanol reflux .

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